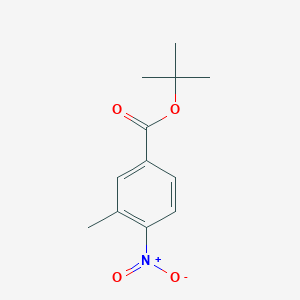
3-メチル-4-ニトロ安息香酸tert-ブチルエステル
概要
説明
tert-Butyl 3-methyl-4-nitrobenzoate is an organic compound with the molecular formula C12H15NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the benzene ring is substituted with a methyl group and a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
環境科学
最後に、環境科学では、3-メチル-4-ニトロ安息香酸tert-ブチルエステルの分解産物に関する研究が行われ、その環境運命を理解しています。その生分解性に関する研究は、生態系への影響を評価し、より持続可能な化学物質の慣行開発に貢献するのに役立ちます。
これらのアプリケーションはそれぞれ、科学研究におけるその多用途性と重要性を示す、3-メチル-4-ニトロ安息香酸tert-ブチルエステルのユニークな化学的特性を活用しています。 .
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 3-methyl-4-nitrobenzoate can be synthesized through the esterification of 3-methyl-4-nitrobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to
生物活性
tert-Butyl 3-methyl-4-nitrobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for tert-Butyl 3-methyl-4-nitrobenzoate is , with a molecular weight of approximately 221.25 g/mol. The compound features a tert-butyl group, a methyl group, and a nitro group attached to a benzoate framework, which contributes to its reactivity and biological interactions.
Antioxidant Activity
Research indicates that tert-Butyl 3-methyl-4-nitrobenzoate exhibits notable antioxidant properties , which may protect cells from oxidative stress. Antioxidants are crucial in mitigating cellular damage caused by free radicals, thereby potentially reducing the risk of various diseases related to oxidative stress.
Antimicrobial Properties
Preliminary studies suggest that tert-Butyl 3-methyl-4-nitrobenzoate may possess antimicrobial properties , particularly against certain bacterial strains. Similar nitro-substituted benzoates have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its potential as an antibacterial agent .
The mechanism of action of tert-Butyl 3-methyl-4-nitrobenzoate involves several biochemical pathways:
- Redox Reactions : The nitro group can be reduced to an amine under specific conditions, influencing various biochemical pathways.
- Enzyme Interactions : The compound may interact with enzymes involved in oxidative stress pathways, although specific targets remain to be elucidated.
- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may exhibit varied biological activities.
Comparative Analysis
The following table summarizes the biological activities and characteristics of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-hydroxy-3-nitrobenzoate | Methyl ester instead of tert-butyl | Antioxidant properties |
| Tert-butyl 4-hydroxy-3-nitrobenzoate | Hydroxyl and nitro groups at different positions | Potential anti-inflammatory effects |
| Tert-butyl 3-hydroxy-4-chlorobenzoate | Chlorine substituent at the para position | Antimicrobial activity |
This comparison highlights the unique positioning of tert-butyl 3-methyl-4-nitrobenzoate within this chemical family, particularly regarding its potential applications and biological activities.
Case Studies
While specific case studies on tert-Butyl 3-methyl-4-nitrobenzoate are scarce, related compounds have shown promising results in preclinical studies:
- Antioxidant Studies : Compounds similar in structure have been tested for their ability to scavenge free radicals in vitro, demonstrating significant protective effects on cellular models exposed to oxidative stress.
- Anti-inflammatory Research : Investigations into structurally similar compounds have revealed their capacity to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential pathway for therapeutic application.
特性
IUPAC Name |
tert-butyl 3-methyl-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-7-9(5-6-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAVZCKLGYSSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570977 | |
| Record name | tert-Butyl 3-methyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147290-67-3 | |
| Record name | tert-Butyl 3-methyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














